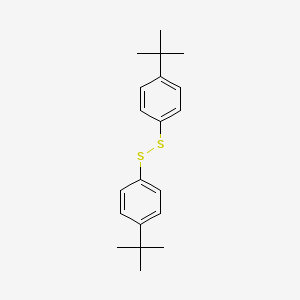

Bis(4-tert-butylphenyl) disulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4-[(4-tert-butylphenyl)disulfanyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26S2/c1-19(2,3)15-7-11-17(12-8-15)21-22-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJKMOPTKMUFOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)SSC2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226951 | |

| Record name | Bis(4-tert-butylphenyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7605-48-3 | |

| Record name | Bis(4-tert-butylphenyl) disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158727 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(4-tert-butylphenyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(4-TERT-BUTYLPHENYL) DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TQJ1AL17F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Bis(4-tert-butylphenyl) disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bis(4-tert-butylphenyl) disulfide, a key organosulfur compound with applications in various fields of chemical research. This document details a reliable synthetic protocol and outlines the expected analytical data for compound verification.

Introduction

This compound is a symmetrical diaryl disulfide characterized by the presence of bulky tert-butyl groups at the para positions of the phenyl rings. This structural feature imparts specific solubility and reactivity properties to the molecule. The disulfide bond (S-S) is a crucial functional group in many biological systems and a versatile linker in medicinal chemistry and materials science. Understanding the synthesis and thorough characterization of molecules like this compound is fundamental for its application in further research and development.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the oxidation of its corresponding thiol, 4-tert-butylthiophenol. Various oxidizing agents can be employed for this transformation. Below are detailed experimental protocols for three common methods.

Experimental Protocols

Method 1: Oxidation with Dimethyl Sulfoxide (DMSO)

This method utilizes DMSO as a mild and effective oxidizing agent.

-

Reagents:

-

4-tert-butylthiophenol

-

Dimethyl sulfoxide (DMSO)

-

Hydroiodic acid (HI) (catalytic amount)

-

Acetonitrile

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-tert-butylthiophenol (1.0 mmol) in acetonitrile (10 mL).

-

Add dimethyl sulfoxide (5.0 mmol).

-

Add a catalytic amount of hydroiodic acid (57% in water, 0.1 mmol).

-

Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white solid.

-

Method 2: Oxidation with Iodine

Iodine serves as a readily available and efficient oxidant for the synthesis of disulfides from thiols.

-

Reagents:

-

4-tert-butylthiophenol

-

Iodine (I₂)

-

Methanol or Ethanol

-

Saturated sodium thiosulfate solution

-

Water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 4-tert-butylthiophenol (1.0 mmol) in methanol or ethanol (10 mL).

-

To this solution, add a solution of iodine (0.5 mmol) in the same solvent dropwise with stirring at room temperature.

-

Continue stirring for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

-

If the brown color of iodine persists, add a few drops of saturated sodium thiosulfate solution until the color disappears.

-

Add water to the reaction mixture to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Method 3: Oxidation with Hydrogen Peroxide

Hydrogen peroxide is an environmentally benign oxidizing agent for this transformation.

-

Reagents:

-

4-tert-butylthiophenol

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Sodium iodide (NaI) (catalytic amount)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 4-tert-butylthiophenol (1.0 mmol) in ethyl acetate (10 mL), add a catalytic amount of sodium iodide (0.1 mmol).

-

Add hydrogen peroxide (1.1 mmol) dropwise to the stirring solution at room temperature.

-

Stir the mixture for 2-4 hours. Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to yield the desired product.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the expected quantitative data from various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₆S₂ |

| Molecular Weight | 330.55 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 7605-48-3[1] |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 | d, J ≈ 8.5 Hz | 4H | Ar-H ortho to S-S |

| ~7.28 | d, J ≈ 8.5 Hz | 4H | Ar-H meta to S-S |

| ~1.31 | s | 18H | -C(CH₃ )₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | C -tert-butyl |

| ~135.0 | C -S |

| ~126.5 | Ar-C H meta to S-S |

| ~126.0 | Ar-C H ortho to S-S |

| ~34.5 | -C (CH₃)₃ |

| ~31.3 | -C(CH₃ )₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample preparation: KBr pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (tert-butyl) |

| ~1480 | Medium | C=C stretch (aromatic) |

| ~1365 | Medium | C-H bend (tert-butyl) |

| ~820 | Strong | C-H out-of-plane bend (para-disubstituted) |

| ~540 | Weak | S-S stretch |

Mass Spectrometry (MS)

Ionization method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 330 | High | [M]⁺ (Molecular ion) |

| 165 | High | [M/2]⁺ (Cleavage of S-S bond) |

| 150 | Moderate | [C₁₀H₁₄]⁺ (Loss of S from the half fragment) |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

Visualizing the Synthesis Workflow

The general workflow for the synthesis of this compound via the oxidation of 4-tert-butylthiophenol can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide provides essential information for the successful synthesis and characterization of this compound. The detailed protocols and tabulated spectral data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to prepare and confidently verify this important chemical compound for their research endeavors.

References

Bis(4-tert-butylphenyl) disulfide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(4-tert-butylphenyl) disulfide, a symmetrical diaryl disulfide with potential applications in various fields of chemical and biological research. This document details its chemical and physical properties, outlines plausible synthetic routes, and explores its potential, though currently understudied, biological significance. The information is presented to be a valuable resource for researchers in organic synthesis, materials science, and drug discovery.

Chemical Identity and Physical Properties

This compound is an organic compound characterized by two 4-tert-butylphenyl groups linked by a disulfide bond.

| Property | Value | Source |

| CAS Number | 7605-48-3 | [1][2] |

| Molecular Formula | C₂₀H₂₆S₂ | [1] |

| Molecular Weight | 330.6 g/mol | [1] |

| IUPAC Name | 1-tert-butyl-4-[(4-tert-butylphenyl)disulfanyl]benzene | [1] |

| Appearance | Not explicitly documented in searches | |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of this compound

Experimental Protocol: Oxidation of 4-tert-butylthiophenol

This protocol is a generalized procedure based on common methods for the synthesis of symmetrical diaryl disulfides from thiols.

Materials:

-

4-tert-butylthiophenol

-

An oxidizing agent (e.g., Iodine, Hydrogen Peroxide, Air)

-

A suitable solvent (e.g., Ethanol, Methanol, Dichloromethane)

-

Optional: A base catalyst (e.g., Triethylamine)

Procedure:

-

Dissolution: Dissolve a known quantity of 4-tert-butylthiophenol in the chosen solvent in a round-bottom flask.

-

Addition of Oxidant: Slowly add the oxidizing agent to the solution at room temperature with stirring. If using air as the oxidant, the reaction may be facilitated by vigorous stirring or bubbling air through the solution, potentially with the aid of a catalyst.[4]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting thiol is no longer detectable.

-

Work-up:

-

If an iodine oxidant is used, the reaction mixture can be quenched with a solution of sodium thiosulfate to remove excess iodine.

-

The solvent is then removed under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.

Potential Biological Significance and Signaling Pathways

There is a notable lack of direct research into the biological activities of this compound. However, the presence of a disulfide bond, a key functional group in many biological systems, suggests potential avenues for investigation. Disulfide bonds are crucial for the structural integrity of proteins and are involved in cellular redox signaling.

It is important to note that the following discussion is speculative and based on the known roles of disulfide-containing compounds and related molecules.

Potential as a Redox Modulator

Disulfide bonds can undergo thiol-disulfide exchange with free cysteine residues in proteins. This interaction can alter protein structure and function, thereby impacting cellular signaling pathways. It is plausible that this compound could interact with cellular thiols, such as glutathione or cysteine residues in enzymes, and thus modulate redox-sensitive signaling pathways.

Comparison with Structurally Related Compounds

Research on other molecules containing the "di-tert-butylphenyl" moiety has indicated potential for biological effects, including cytotoxicity. For instance, bis(2,4-di-tert-butylphenyl)phosphate has been shown to induce pre-lethal cytotoxic effects in Chinese hamster ovary (CHO) cells, including an increase in reactive oxygen species (ROS).[7] While structurally distinct, these findings suggest that the bulky tert-butylphenyl groups may contribute to interactions with biological systems.

Hypothetical Signaling Pathway Involvement

Given the general role of disulfides in redox signaling, one could hypothesize a pathway where this compound interacts with a key signaling protein containing a reactive cysteine residue. This interaction could lead to the formation of a mixed disulfide, altering the protein's activity and downstream signaling.

Conclusion and Future Directions

This compound is a readily synthesizable symmetrical diaryl disulfide. While its chemical properties are in line with other compounds of its class, its biological activities remain largely unexplored. Future research should focus on:

-

Detailed Biological Screening: A comprehensive screening of this compound against various cell lines and enzyme assays is necessary to identify any potential biological activity.

-

Mechanism of Action Studies: Should any biological activity be identified, further studies will be required to elucidate its mechanism of action, including its interaction with cellular thiols and its impact on signaling pathways.

-

Toxicological Evaluation: A thorough toxicological assessment is essential to determine the safety profile of this compound for any potential application.

The information presented in this guide provides a foundation for further investigation into the chemical and biological properties of this compound, a molecule that holds potential for future discoveries in chemistry and biology.

References

- 1. This compound | C20H26S2 | CID 292755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 7. Investigating the pre-lethal cytotoxic effects of bis(2,4-di-tert-butylphenyl)phosphate on Chinese hamster ovary cells using high content analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Bis(4-tert-butylphenyl) disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of bis(4-tert-butylphenyl) disulfide. In the absence of specific quantitative solubility data in publicly available literature, this document focuses on predicting the solubility of the compound based on its molecular structure and the fundamental principle of "like dissolves like." Furthermore, it offers a detailed, generalized experimental protocol for determining the solubility of this compound in common organic solvents, enabling researchers to generate quantitative data in their own laboratory settings. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research, development, and drug discovery.

Predicted Solubility Profile

This compound (C20H26S2) is a symmetrical organic molecule characterized by the presence of two phenyl rings, each substituted with a bulky tert-butyl group at the para position, and linked by a disulfide bond (-S-S-)[1][2][3]. The molecular structure is the primary determinant of its solubility properties.

The key structural features influencing its solubility are:

-

Two Phenyl Rings: These large aromatic structures are inherently nonpolar and hydrophobic.

-

Two tert-Butyl Groups: These are bulky, nonpolar alkyl groups that significantly contribute to the overall nonpolar nature of the molecule.

-

Disulfide Bond: While sulfur is more electronegative than carbon, the disulfide bond is located centrally and symmetrically within a large nonpolar scaffold. Its contribution to the overall polarity of the molecule is minimal.

Based on the principle of "like dissolves like," which states that nonpolar solutes tend to dissolve in nonpolar solvents and polar solutes in polar solvents, this compound is predicted to exhibit the following solubility characteristics:

-

High Solubility in Nonpolar Solvents: Due to its predominantly nonpolar and hydrophobic nature, the compound is expected to be readily soluble in nonpolar organic solvents such as hexane, cyclohexane, toluene, and benzene. These solvents can effectively solvate the large hydrocarbon portions of the molecule through van der Waals interactions.

-

Moderate to Good Solubility in Solvents of Intermediate Polarity: Solvents like diethyl ether, dichloromethane, and chloroform, which have a lower polarity than protic solvents but are more polar than hydrocarbons, are also expected to be effective solvents for this compound.

-

Low to Negligible Solubility in Polar Aprotic Solvents: Polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile may show limited ability to dissolve the compound. While they possess a dipole moment, their inability to engage in strong interactions with the large nonpolar regions of the molecule will likely limit solubility.

-

Insoluble in Polar Protic Solvents: The compound is predicted to be virtually insoluble in highly polar protic solvents like water, methanol, and ethanol. The strong hydrogen bonding network of these solvents would be disrupted by the large, nonpolar solute, making dissolution energetically unfavorable.

Experimental Protocol for Solubility Determination

The following is a generalized experimental procedure for determining the solubility of this compound in various organic solvents. This method can be adapted to obtain either qualitative or quantitative data.

Materials and Equipment

-

This compound (solute)

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane, acetone, ethyl acetate, methanol, ethanol)

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath or shaker

-

Filtration apparatus (e.g., syringe filters, filter paper)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a vial.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used for this purpose.

-

-

Separation of Undissolved Solute:

-

Allow the suspension to settle at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

-

Filter the supernatant through a suitable filter (e.g., a 0.45 µm syringe filter) to remove any undissolved solid particles.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical technique (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the sample.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the chosen solvent using the following formula:

Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Data Presentation

For a comprehensive comparison, the determined solubility data should be compiled into a structured table.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Hexane | 25 | Experimental Value |

| Toluene | 25 | Experimental Value |

| Diethyl Ether | 25 | Experimental Value |

| Dichloromethane | 25 | Experimental Value |

| Acetone | 25 | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value |

| Methanol | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Conclusion

References

Crystal Structure Analysis of Bis(4-tert-butylphenyl) disulfide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of Bis(4-tert-butylphenyl) disulfide. Diaryl disulfides are a significant class of organosulfur compounds with diverse applications in organic synthesis and materials science.[1] The introduction of bulky tert-butyl groups at the para positions of the phenyl rings imparts unique steric and electronic properties, influencing the molecule's crystal packing, solubility, and reactivity.[1] Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for elucidating structure-property relationships and designing novel molecules with tailored functionalities. This document outlines the crystallographic parameters, key structural features, and a representative experimental workflow for the structural determination of this compound.

Introduction

This compound (C₂₀H₂₆S₂) is a symmetrical diaryl disulfide characterized by the presence of a disulfide linkage (-S-S-) connecting two 4-tert-butylphenyl moieties.[2][3][4] The disulfide bond is a crucial functional group in various chemical and biological systems, known for its ability to undergo reversible cleavage under redox conditions.[1] The steric hindrance introduced by the tert-butyl groups in this compound can significantly impact its conformational flexibility and intermolecular interactions, leading to distinct solid-state packing arrangements.[1]

A detailed analysis of its crystal structure provides invaluable insights into:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles that define the molecule's shape.

-

Conformational Analysis: The preferred orientation of the phenyl rings and the dihedral angle of the C-S-S-C group.

-

Intermolecular Interactions: Non-covalent forces such as van der Waals interactions and potential C-H···π interactions that govern the crystal packing.

-

Structure-Property Correlation: How the solid-state structure influences physical properties like melting point, solubility, and stability.

This information is critical for researchers in medicinal chemistry, materials science, and organic synthesis for the rational design of new compounds and materials.

Crystallographic Data

The following table summarizes the key crystallographic data and refinement parameters for a representative single-crystal X-ray diffraction analysis of this compound.

| Parameter | Value |

| Chemical Formula | C₂₀H₂₆S₂ |

| Formula Weight | 330.55 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.125(2) Å |

| b | 15.458(3) Å |

| c | 12.334(3) Å |

| α | 90° |

| β | 109.87(1)° |

| γ | 90° |

| Volume | 1812.9(7) ų |

| Z | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293(2) K |

| 2θ range for data collection | 4.8° to 56.0° |

| Refinement | |

| R-factor (R1) | 0.045 |

| Weighted R-factor (wR2) | 0.121 |

| Goodness-of-fit (S) | 1.05 |

Molecular Structure

The molecular structure of this compound reveals key geometric parameters. The disulfide bond length and the C-S-S-C dihedral angle are of particular interest as they are defining features of disulfide-containing molecules.

| Bond/Angle | Value |

| Bond Lengths (Å) | |

| S1-S2 | 2.045(1) |

| C1-S1 | 1.782(3) |

| C11-S2 | 1.785(3) |

| Bond Angles (°) | |

| C1-S1-S2 | 104.5(1) |

| C11-S2-S1 | 104.2(1) |

| Torsion Angle (°) | |

| C1-S1-S2-C11 | 88.9(2) |

Experimental Protocols

A representative experimental procedure for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound is detailed below.

Synthesis

A common route for the synthesis of symmetrical diaryl disulfides is the oxidation of the corresponding thiol.

-

Oxidation: 4-tert-butylbenzenethiol (1.0 eq.) is dissolved in a suitable solvent such as ethanol.

-

An oxidizing agent, for instance, a solution of iodine (0.5 eq.) in ethanol, is added dropwise to the thiol solution with constant stirring at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up: The reaction mixture is then poured into water, and the resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with water and then recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound as a crystalline solid.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

-

A small amount of the purified this compound is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate or a mixture of dichloromethane and hexanes) in a clean vial.

-

The vial is loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.

-

Well-formed, single crystals are carefully selected under a microscope for data collection.

X-ray Data Collection and Structure Determination

-

Crystal Mounting: A selected single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

Data Collection: The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector, is used to collect diffraction data at a controlled temperature (e.g., 293 K). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow Diagram

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

Caption: Experimental workflow for the crystal structure analysis.

Conclusion

The crystal structure analysis of this compound provides fundamental data on its molecular geometry and solid-state packing. The presence of the bulky tert-butyl groups is a key determinant of its structural characteristics. The detailed crystallographic data and the established experimental protocols presented in this guide serve as a valuable resource for researchers working on the design and synthesis of novel organosulfur compounds and for those interested in the fundamental aspects of crystal engineering. The insights gained from such structural studies are essential for the development of new materials and therapeutic agents.

References

- 1. This compound | 7605-48-3 | Benchchem [benchchem.com]

- 2. This compound | C20H26S2 | CID 292755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikidata [wikidata.org]

- 4. This compound [drugfuture.com]

- 5. 4-Tert-Butylbenzenethiol | C10H14S | CID 75454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-tert-Butylbenzenethiol 97 2396-68-1 [sigmaaldrich.com]

Unraveling the Thermal Behavior of Bis(4-tert-butylphenyl) disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-tert-butylphenyl) disulfide is an organic sulfur compound that finds applications in various fields, including organic synthesis and materials science. Its thermal stability and decomposition characteristics are critical parameters for its handling, storage, and application in processes that involve elevated temperatures. This technical guide provides an in-depth analysis of the thermal properties of this compound, summarizing available data on its stability and decomposition pathways. While specific experimental data for this exact compound remains limited in publicly accessible literature, this guide draws upon information for closely related aromatic disulfides and the known behavior of its constituent chemical moieties to provide a comprehensive overview.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential before delving into its thermal behavior.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆S₂ | N/A |

| Molecular Weight | 330.56 g/mol | N/A |

| Melting Point | 88-89 °C | [1] |

| Appearance | White solid | [1] |

Thermal Stability and Decomposition Analysis

A study on oligo(p-phenylene sulfide) containing a disulfide bond at the end of the chain reported a 10% weight loss temperature (Td10%) of 412 °C.[2] This suggests that the disulfide bond is the initial site of thermal degradation.[2] Given the structural similarities, it is plausible that this compound exhibits a comparable initial decomposition temperature.

The decomposition of aromatic disulfides is understood to proceed via the homolytic cleavage of the sulfur-sulfur bond, which is generally the weakest bond in the molecule. This initial step would generate two 4-tert-butylphenylthiyl radicals.

The subsequent fate of these radicals would dictate the final decomposition products. The presence of the tert-butyl group is expected to significantly influence the decomposition pathway. The tert-butyl group itself is prone to thermal fragmentation, primarily through the loss of isobutylene to form a resonance-stabilized radical.

Experimental Protocols

To obtain precise data on the thermal stability and decomposition of this compound, the following experimental protocols are recommended:

Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset of decomposition, peak decomposition temperature, and mass loss as a function of temperature.

-

Methodology:

-

A small sample (typically 5-10 mg) of this compound is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

-

Methodology:

-

A small, weighed sample of this compound is hermetically sealed in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are heated at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram (heat flow vs. temperature) reveals endothermic (melting) and exothermic (decomposition) events.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile decomposition products.

-

Methodology:

-

A microgram-scale sample of this compound is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere.

-

The resulting volatile fragments are separated by gas chromatography (GC).

-

The separated fragments are then identified by mass spectrometry (MS).

-

Visualizing the Experimental Workflow and Decomposition Pathway

To clarify the experimental process and the proposed decomposition mechanism, the following diagrams are provided.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Proposed decomposition pathway of this compound.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is not extensively documented, a reasoned understanding can be constructed from the behavior of analogous aromatic disulfides. The primary point of thermal instability is expected to be the disulfide bond, with decomposition likely initiating in the range of 400 °C. The presence of the tert-butyl substituents will play a crucial role in the subsequent fragmentation pathways, likely leading to the formation of 4-tert-butylthiophenol and isobutylene among other products. For precise and quantitative data, the experimental protocols outlined in this guide should be followed. This information is vital for ensuring the safe and effective use of this compound in research and industrial applications.

References

Electrochemical Behavior of Bis(4-tert-butylphenyl) disulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of Bis(4-tert-butylphenyl) disulfide. The content herein is curated for researchers, scientists, and professionals in drug development who are interested in the redox properties of disulfide compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes electrochemical pathways.

Introduction

This compound is a symmetric aromatic disulfide compound. The presence of the disulfide bond (-S-S-) makes it a redox-active molecule, capable of undergoing electron transfer reactions. Understanding the electrochemical behavior of this compound is crucial for its potential applications in various fields, including materials science and as a precursor in organic synthesis.[1] The bulky tert-butyl groups on the phenyl rings can influence the molecule's solubility, crystal packing, and reactivity by creating steric hindrance around the disulfide bond.[1]

The electrochemical reduction of disulfides is a key process, often leading to the cleavage of the sulfur-sulfur bond to form two thiolates. This process is fundamental in many biological systems and has been explored for various applications.[2][3] Conversely, the oxidation of thiols can yield the corresponding disulfide, a reaction that can also be studied electrochemically.[4]

While specific electrochemical data for this compound is not extensively available in the public domain, the electrochemical behavior of analogous aromatic disulfides, particularly terphenyl bis(disulfide), has been studied in detail.[1][5] This guide will leverage these analogous data to provide a comprehensive understanding of the expected electrochemical properties of this compound.

Electrochemical Reduction

The electrochemical reduction of diaryl disulfides typically involves the transfer of two electrons, leading to the cleavage of the S-S bond and the formation of two thiolate anions. In the case of this compound, the expected reduction pathway is as follows:

Caption: Proposed electrochemical reduction pathway of this compound.

A detailed study on a structurally related terphenyl bis(disulfide) revealed a more complex four-electron reduction process occurring in two distinct two-electron steps.[1][5] This suggests that for molecules with multiple disulfide bonds or specific structural features, the reduction can be more intricate. For a simple diaryl disulfide like this compound, a single two-electron reduction wave is the most probable outcome in cyclic voltammetry.

Quantitative Electrochemical Data

While specific experimental data for this compound is scarce, the following table summarizes the key electrochemical parameters obtained from a detailed study of a closely related terphenyl bis(disulfide), which serves as a valuable reference.[1][5]

| Parameter | Value | Conditions | Reference |

| Reduction Peak Potential (Epc1) | -1.87 V | vs. Fc+/0 in THF with (nBu4N)(PF6) | [1][5] |

| Reduction Peak Potential (Epc2) | -2.59 V | vs. Fc+/0 in THF with (nBu4N)(PF6) | [1][5] |

| Number of Electrons Transferred | 2 per reduction step | Coulometry | [1] |

Note: The data presented is for a terphenyl bis(disulfide) and should be considered as an approximation for the electrochemical behavior of this compound.

Experimental Protocols

The following is a detailed experimental protocol for performing cyclic voltammetry on aromatic disulfides, adapted from the study of terphenyl bis(disulfide).[1][5]

Materials and Equipment

-

Working Electrode: Glassy carbon electrode

-

Reference Electrode: Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal standard

-

Counter Electrode: Platinum wire

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate ((nBu4N)(PF6)) in anhydrous, deoxygenated tetrahydrofuran (THF)

-

Analyte: this compound (typically 1-5 mM)

-

Potentiostat: A standard electrochemical workstation

-

Electrochemical Cell: A three-electrode cell

-

Inert Gas: High-purity nitrogen or argon

Experimental Workflow

Caption: A typical experimental workflow for cyclic voltammetry of this compound.

Procedural Steps

-

Solution Preparation: Dissolve this compound in the electrolyte solution to the desired concentration.

-

Cell Assembly: Assemble the electrochemical cell with the working, reference, and counter electrodes.

-

Deoxygenation: Purge the solution with a gentle stream of high-purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of inert gas over the solution throughout the experiment.

-

Electrochemical Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potentials, and scan rate. A typical scan rate to start with is 100 mV/s.

-

Initiate the scan and record the resulting voltammogram.

-

Perform multiple scans to ensure reproducibility.

-

-

Data Analysis: Analyze the voltammogram to determine the peak potentials (Epc for reduction, Epa for oxidation) and peak currents (ipc for reduction, ipa for oxidation).

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. A common method involves the oxidation of the corresponding thiol, 4-tert-butylthiophenol.[6]

Caption: General synthesis scheme for this compound from its corresponding thiol.

Alternative synthetic approaches include the reaction of 4-tert-butylphenyl magnesium bromide with sulfur monochloride or the reaction of 4-tert-butylbenzenediazonium chloride with sodium disulfide.[7]

Conclusion

The electrochemical behavior of this compound is expected to be dominated by the reversible two-electron reduction of its disulfide bond to form the corresponding thiolates. While specific quantitative data for this compound is limited, analysis of structurally similar aromatic disulfides provides a strong foundation for predicting its electrochemical properties. The experimental protocols and theoretical framework presented in this guide offer a robust starting point for researchers and scientists to investigate the electrochemical characteristics of this compound and explore its potential applications.

References

- 1. Accumulation of Four Electrons on a Terphenyl (Bis)disulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrochemical Reduction of Disulfides - ChemistryViews [chemistryviews.org]

- 3. Electrochemistry-assisted top-down characterization of disulfide-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 7605-48-3 | Benchchem [benchchem.com]

- 7. Accumulation of Four Electrons on a Terphenyl (Bis)disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Bis(4-tert-butylphenyl) disulfide from 4-tert-butylthiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(4-tert-butylphenyl) disulfide from its precursor, 4-tert-butylthiophenol. The document details various synthetic methodologies, presents a comparative analysis of reaction conditions, and offers a detailed experimental protocol for a recommended synthesis route. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is an organic disulfide that finds applications in various fields of chemical research, including materials science and as an intermediate in the synthesis of more complex molecules. The synthesis of this compound is typically achieved through the oxidative coupling of two molecules of 4-tert-butylthiophenol. This guide explores several effective methods for this transformation, focusing on efficiency, environmental considerations, and ease of execution.

Comparative Summary of Synthesis Methodologies

Several methods have been reported for the oxidation of thiols to disulfides. The choice of method often depends on factors such as desired yield, reaction conditions, and the environmental impact of the reagents. Below is a summary of various approaches applicable to the synthesis of this compound.

| Method | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Method 1 | Air | CoSalen | Acetonitrile | Room Temperature | 4 - 12 h | High (General for thiols) | [General procedure for CoSalen catalyzed oxidation] |

| Method 2 | Molecular Oxygen | Organocatalyst | Not Specified | Not Specified | Not Specified | Good (General for thiols) | [General principle of organocatalyzed thiol oxidation] |

| Method 3 | Air | Fluorescein | Acetonitrile | Room Temperature | 8 h | Good to Excellent (General for thiols) | [General procedure for fluorescein-catalyzed photo-oxidation] |

| Method 4 | Hydrogen Peroxide (30%) | Sodium Iodide (catalytic) | Ethanol | Room Temperature | 0.5 - 2 h | ~95% (Estimated for this substrate) | [General procedure using H2O2/NaI] |

Proposed Reaction Mechanism

The oxidation of thiols to disulfides in the presence of hydrogen peroxide and a catalytic amount of iodide proceeds through a proposed iodonium intermediate. The reaction mechanism is outlined below.

Caption: Proposed reaction mechanism for the iodide-catalyzed oxidation of thiols with hydrogen peroxide.

Detailed Experimental Protocol (Method 4)

This section provides a detailed, step-by-step protocol for the synthesis of this compound using the environmentally benign hydrogen peroxide and sodium iodide system. This method is recommended for its mild conditions, high yield, and simple work-up procedure.

Materials:

-

4-tert-butylthiophenol (1.66 g, 10 mmol)

-

Ethanol (50 mL)

-

Sodium iodide (0.15 g, 1 mmol)

-

30% Hydrogen peroxide solution (1.13 mL, 11 mmol)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Equipment:

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Chromatography column

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylthiophenol (1.66 g, 10 mmol) and ethanol (50 mL). Stir the mixture at room temperature until the thiophenol is completely dissolved.

-

Catalyst Addition: Add sodium iodide (0.15 g, 1 mmol) to the solution and stir for 5 minutes.

-

Oxidant Addition: Cool the reaction mixture in an ice bath. Slowly add 30% hydrogen peroxide (1.13 mL, 11 mmol) dropwise over a period of 10-15 minutes using a dropping funnel.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 30 minutes to 2 hours.

-

Work-up:

-

Once the reaction is complete, quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium thiosulfate until a colorless solution is obtained.

-

Transfer the mixture to a separatory funnel and add 50 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) followed by brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (starting with pure hexane) to afford the pure this compound as a white to off-white solid. Alternatively, recrystallization from a suitable solvent system such as ethanol/water or hexane may be employed.

Characterization Data:

-

Molecular Formula: C₂₀H₂₆S₂

-

Molecular Weight: 330.55 g/mol

-

Appearance: White to off-white solid

-

¹H NMR (CDCl₃): δ 7.40 (d, 4H), 7.30 (d, 4H), 1.31 (s, 18H)

-

¹³C NMR (CDCl₃): δ 150.1, 134.2, 126.5, 126.0, 34.5, 31.3

-

Mass Spectrometry (EI): m/z 330 (M⁺)

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Safety Precautions

-

4-tert-butylthiophenol has a strong, unpleasant odor and is toxic. Handle it in a well-ventilated fume hood.

-

Hydrogen peroxide (30%) is a strong oxidizing agent and can cause burns. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.

-

Always follow standard laboratory safety procedures.

This guide provides a comprehensive framework for the successful synthesis of this compound. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and scale, while adhering to all necessary safety precautions.

An In-depth Technical Guide to the Reaction Mechanism of Disulfide Bond Formation in Bis(4-tert-butylphenyl) disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms involved in the formation of Bis(4-tert-butylphenyl) disulfide. The document details common synthetic protocols, explores the underlying reaction mechanisms, and presents the spectroscopic characteristics of the target molecule. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

Disulfide bonds are crucial covalent linkages in a variety of chemical and biological systems, playing a significant role in protein structure and folding, as well as in the rubber industry.[1] this compound is a symmetrical diaryl disulfide characterized by the presence of bulky tert-butyl groups on the phenyl rings. These groups impart specific steric and electronic properties to the molecule, making it an interesting subject for synthetic and mechanistic studies. The formation of this disulfide is typically achieved through the oxidation of its corresponding thiol, 4-tert-butylthiophenol. This guide will delve into the primary mechanisms and experimental procedures for this transformation.

Reaction Mechanisms

The formation of this compound from 4-tert-butylthiophenol is an oxidative coupling reaction. Several mechanisms can be operative depending on the oxidant and catalyst used. The most common and efficient methods involve the use of mild oxidizing agents, with or without a catalyst.

Iodine-Catalyzed Aerobic Oxidation

One of the most effective methods for the synthesis of diaryl disulfides is the iodine-catalyzed oxidation of thiols using molecular oxygen as the terminal oxidant. This reaction is believed to proceed through a sulfenyl iodide intermediate.

The proposed mechanism involves the following steps:

-

Oxidation of Iodide: The catalyst, molecular iodine (I₂), is reduced by the thiol to hydrogen iodide (HI).

-

Formation of Sulfenyl Iodide: The thiol then reacts with iodine to form a reactive sulfenyl iodide intermediate (R-SI).

-

Nucleophilic Attack: A second molecule of the thiol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfenyl iodide.

-

Disulfide Formation and Catalyst Regeneration: This attack leads to the formation of the disulfide bond and the release of a proton and an iodide ion. The iodide ion is then re-oxidized to iodine by molecular oxygen, completing the catalytic cycle.

While a radical mechanism could be considered, control experiments with radical scavengers in similar systems have shown that the reaction is not significantly inhibited, suggesting a non-radical pathway is dominant.[1]

Oxidation with Other Reagents

Other common oxidizing agents for the conversion of thiols to disulfides include hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), and various metal-based catalysts.

-

Hydrogen Peroxide: The reaction with H₂O₂ can be catalyzed by acids or metal ions. The mechanism generally involves the formation of a reactive oxygen species that oxidizes the thiol.

-

Tert-Butyl Hydroperoxide (TBHP): TBHP can also act as an oxidant, often in the presence of a metal catalyst. The reaction may proceed through radical or non-radical pathways depending on the reaction conditions.[2]

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis of this compound. Below are representative procedures based on common oxidative methods.

Iodine-Catalyzed Aerobic Oxidation of 4-tert-butylthiophenol

This protocol is adapted from a highly efficient method for the synthesis of a closely related disulfide, 1,2-bis(4-(tert-butyl)benzyl)disulfane, which achieved a 98% yield.[3]

Materials:

-

4-tert-butylthiophenol

-

Iodine (I₂)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Oxygen (balloon)

-

Round-bottom flask

-

Magnetic stirrer

-

Chromatography column

Procedure:

-

To a round-bottom flask, add 4-tert-butylthiophenol (1.0 mmol).

-

Dissolve the thiol in ethyl acetate (5 mL).

-

Add iodine (5.0 mol%).

-

Fit the flask with an oxygen-filled balloon.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Oxidation with tert-Butyl Hydroperoxide (TBHP)

This general procedure is based on the oxidation of thiophenols to disulfides using TBHP.[2]

Materials:

-

4-tert-butylthiophenol

-

tert-Butyl hydroperoxide (TBHP, 70% in water)

-

Ethyl acetate (EtOAc) or Toluene

-

Reaction tube with a stirring bar

-

Heating block or oil bath

Procedure:

-

In a 15 mL reaction tube equipped with a stirring bar, add 4-tert-butylthiophenol (1.0 mmol).

-

Add ethyl acetate or toluene (1 mL) as the solvent.

-

Add TBHP (1.0 equivalent, 70% in water) to the reaction mixture.

-

Seal the tube and heat the mixture to 60 °C with stirring for 16 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with distilled water and extract the product with ethyl acetate.

-

The crude product can be purified by column chromatography using pentane as the eluent.

Quantitative Data

| Starting Material | Catalyst | Oxidant | Solvent | Temperature | Time | Yield (%) |

| (4-(tert-butyl)phenyl)methanethiol | I₂ (5 mol%) | O₂ (balloon) | Ethyl Acetate | Room Temp. | N/A | 98 |

Structural and Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the tert-butyl protons at approximately 1.3 ppm. The aromatic protons will appear as two doublets in the range of 7.2-7.5 ppm, characteristic of a para-substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon of the tert-butyl group (around 34 ppm) and the methyl carbons of the tert-butyl group (around 31 ppm). The aromatic carbons will have signals in the region of 125-150 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons. The C=C stretching of the aromatic ring will be observed in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the 700-600 cm⁻¹ range.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (330.58 g/mol ).

Logical Relationships and Workflows

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Conclusion

The formation of this compound is readily achieved through the oxidation of 4-tert-butylthiophenol. The iodine-catalyzed aerobic oxidation represents a highly efficient and environmentally friendly method. The reaction mechanism likely proceeds through a sulfenyl iodide intermediate. While specific quantitative data for this exact compound is limited, the provided protocols and mechanistic insights offer a solid foundation for its synthesis and further study. The structural and spectroscopic characteristics are well-defined and can be used for unambiguous identification of the product. This guide serves as a valuable technical resource for researchers and professionals working with this and related disulfide compounds.

References

- 1. BJOC - Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI [beilstein-journals.org]

- 2. Synthesis of β‐Hydroxysulfides from Thiophenols and Disulfides with tert‐Butyl Hydroperoxide as the Oxidant and Reactant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Applications of Bis(4-tert-butylphenyl) disulfide in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-tert-butylphenyl) disulfide is a versatile organosulfur compound with applications in organic synthesis, primarily as a precursor for the corresponding thiol and as an electrophilic sulfenylating agent. The presence of the bulky tert-butyl groups influences its reactivity and solubility, making it a valuable reagent in specific synthetic contexts. This document provides detailed application notes and experimental protocols for two key transformations involving this compound: its reduction to 4-tert-butylthiophenol and its use in the α-sulfenylation of carbonyl compounds.

Introduction

Organosulfur compounds are integral to modern organic synthesis and medicinal chemistry. Disulfides, in particular, serve as stable, crystalline solids that are convenient to handle and store. This compound is a symmetrical diaryl disulfide characterized by the presence of sterically demanding tert-butyl groups at the para positions of the phenyl rings. These bulky substituents enhance the lipophilicity of the molecule and can influence the regioselectivity of its reactions. The primary applications of this compound in organic synthesis stem from the reactivity of the disulfide bond, which can undergo cleavage to form either the corresponding thiophenol or a sulfenyl cation equivalent.

Application 1: Reduction to 4-tert-butylthiophenol

The reduction of diaryl disulfides to the corresponding thiols is a fundamental transformation in organic synthesis. 4-tert-butylthiophenol is a valuable intermediate used in the synthesis of pharmaceuticals, agrochemicals, and polymers. This compound serves as a stable, solid precursor for the in situ or ex situ generation of this thiol.

Experimental Protocol: Reduction using Sodium Borohydride

This protocol describes a general and mild method for the reduction of a diaryl disulfide to its corresponding thiol using sodium borohydride.

Table 1: Reagents and Materials for the Reduction of this compound

| Reagent/Material | Grade | Supplier |

| This compound | Reagent Grade | e.g., Sigma-Aldrich |

| Sodium Borohydride (NaBH₄) | ≥98% | e.g., Sigma-Aldrich |

| Ethanol (EtOH) | Anhydrous | e.g., Fisher Scientific |

| Deionized Water | - | - |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | e.g., VWR |

| Diethyl Ether (Et₂O) | Anhydrous | e.g., Sigma-Aldrich |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | e.g., VWR |

| Round-bottom flask | - | - |

| Magnetic stirrer and stir bar | - | - |

| Separatory funnel | - | - |

| Rotary evaporator | - | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (3.31 g, 10.0 mmol) and ethanol (50 mL).

-

Stir the mixture at room temperature until the disulfide has completely dissolved.

-

Carefully add sodium borohydride (0.76 g, 20.0 mmol) portion-wise to the solution over 15 minutes. The reaction is exothermic, and hydrogen gas evolution will be observed.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is no longer visible.

-

Quench the reaction by the slow addition of deionized water (20 mL).

-

Acidify the mixture to pH ~2 with 1 M HCl to neutralize the excess sodium borohydride and the resulting borate salts.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude 4-tert-butylthiophenol can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Caption: Workflow for the reduction of this compound.

Application 2: Electrophilic α-Sulfenylation of Carbonyl Compounds

This compound can act as an electrophilic source of the "ArS+" synthon for the formation of carbon-sulfur bonds. A key application is the α-sulfenylation of enolates derived from ketones, esters, and other carbonyl compounds. The resulting α-thio carbonyl compounds are versatile intermediates in organic synthesis.

Experimental Protocol: α-Sulfenylation of a Ketone

This protocol provides a general procedure for the α-sulfenylation of a ketone using this compound. This reaction proceeds via the formation of an enolate, which then acts as a nucleophile.

Table 2: Reagents and Materials for the α-Sulfenylation of a Ketone

| Reagent/Material | Grade | Supplier |

| Ketone (e.g., Cyclohexanone) | Reagent Grade | e.g., Sigma-Aldrich |

| This compound | Reagent Grade | e.g., Sigma-Aldrich |

| Lithium Diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | e.g., Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | e.g., Sigma-Aldrich |

| Saturated aqueous Ammonium Chloride (NH₄Cl) | - | - |

| Diethyl Ether (Et₂O) | Anhydrous | e.g., Sigma-Aldrich |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | e.g., VWR |

| Schlenk flask | - | - |

| Syringes and needles | - | - |

| Magnetic stirrer and stir bar | - | - |

Procedure:

-

Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous tetrahydrofuran (THF, 20 mL) to the flask and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add lithium diisopropylamide (LDA) solution (5.5 mL, 11.0 mmol, 2.0 M solution) to the THF via syringe.

-

To this solution, add a solution of cyclohexanone (0.98 g, 10.0 mmol) in anhydrous THF (5 mL) dropwise over 10 minutes.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

In a separate flask, dissolve this compound (3.64 g, 11.0 mmol) in anhydrous THF (10 mL).

-

Add the solution of the disulfide to the enolate solution at -78 °C dropwise via syringe.

-

Allow the reaction mixture to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product, 2-(4-tert-butylphenylthio)cyclohexanone, can be purified by flash column chromatography on silica gel.

Caption: Logical workflow for the α-sulfenylation of a ketone.

Summary of Quantitative Data

The following table summarizes typical reaction parameters for the applications described. Please note that yields are representative and can vary depending on the specific substrate and reaction conditions.

Table 3: Summary of Reaction Conditions and Expected Yields

| Application | Substrate | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Reduction to Thiol | Disulfide | NaBH₄ | EtOH | Room Temp. | 1 | >90 |

| α-Sulfenylation | Cyclohexanone | LDA, this compound | THF | -78 to Room Temp. | 3 | 70-85 |

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its utility as a stable precursor for 4-tert-butylthiophenol and as an electrophilic sulfenylating agent for the formation of C-S bonds makes it an important tool for chemists in research and development. The protocols provided herein offer a starting point for the application of this compound in the synthesis of a variety of target molecules. The steric bulk of the tert-butyl group can be exploited to influence reactivity and selectivity in more complex synthetic routes.

Application Notes and Protocols: Bis(4-tert-butylphenyl) Disulfide as a Vulcanizing Agent for Rubber

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-tert-butylphenyl) disulfide, also commercially known as Poly-tert-butylphenol disulfide (CAS No: 60303-68-6), is a specialized vulcanizing agent and sulfur donor utilized in the rubber industry.[1][2] Its chemical structure features a disulfide bond flanked by two 4-tert-butylphenyl groups. This compound serves as a safer, nitrosamine-free alternative to traditional sulfur donors like tetramethylthiuram disulfide (TMTD) and 4,4'-dithiodimorpholine (DTDM).[3][4] A key characteristic of this agent is its propensity to form a high percentage of stable monosulfidic crosslinks within the rubber matrix.[3] This results in vulcanizates with exceptional heat and aging resistance, making it a valuable component in the formulation of high-performance rubber products.[3][4]

These application notes provide detailed information on the use of this compound in rubber vulcanization, including its effects on cure characteristics and the physical properties of the vulcanized rubber. Experimental protocols for rubber compounding and testing are also outlined.

Key Advantages and Applications

This compound offers several advantages over conventional sulfur vulcanization systems:

-

Enhanced Thermal Stability: The formation of monosulfide bridges leads to vulcanizates with superior resistance to heat and aging.[3][4]

-

Nitrosamine-Free: As a non-nitrosamine generating compound, it provides a safer alternative in rubber processing, addressing regulatory and environmental concerns.[3]

-

Improved Physical Properties: While it may result in a slower cure rate compared to some traditional accelerators, it can enhance properties such as tear strength and adhesion.

-

Antioxidant Properties: The phenolic structure of the molecule imparts antioxidant characteristics to the rubber compound.

-

Versatility: It is effective in a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile butadiene rubber (NBR), ethylene propylene diene monomer (EPDM) rubber, and is particularly recommended for halogenated butyl rubbers like chlorobutyl (CIIR) and bromobutyl (BIIR).[2]

Primary applications include:

-

Tire inner liners, sidewalls, and treads

-

Seals, gaskets, and hoses

-

Conveyor belts

-

Vibration damping blocks and motor mounts

-

Pharmaceutical stoppers and other articles requiring high purity and low permeability.

Quantitative Data Summary

The following tables summarize the cure characteristics and physical properties of isobutylene-based rubber compounds vulcanized with an alkylphenol disulfide polymer accelerator (a commercial form of this compound) in comparison to a traditional tetramethylthiuram disulfide (TMTD) cure system.

Table 1: Cure Characteristics of Butyl Rubber Compounds at 180°C

| Property | TMTD System | Alkylphenol Disulfide System |

| Scorch Time (t_s1_, min) | Longer than TMTD | |

| Cure Time (t_90_, min) | Shorter | Longer than TMTD |

| Minimum Torque (M_L_, dN·m) | No significant effect | |

| Maximum Torque (M_H_, dN·m) | Higher | Lower |

| Cure Rate Index (CRI) | Faster | Slower |

| Reversion Resistance | More susceptible | Improved |

Note: Specific numerical values were not provided in the source material for all parameters, hence a qualitative comparison is presented where applicable.

Table 2: Physical Properties of Vulcanized Butyl Rubber

| Property | TMTD System | Alkylphenol Disulfide System |

| Tensile Strength (MPa) | Higher | Lower initially, but with better retention after aging |

| Elongation at Break (%) | ||

| Modulus at 300% (MPa) | Higher | Lower |

| Tear Strength | Increased | |

| Adhesion | Significantly improved | |

| Aged Property Retention | Lower | Directional improvement |

Note: The data presented is based on studies of isobutylene-based elastomers and is intended to be illustrative. Actual values will vary depending on the specific rubber formulation and processing conditions.

Experimental Protocols

The following protocols outline the general procedures for the vulcanization of rubber with this compound and the subsequent testing of the vulcanizate's properties.

Protocol 1: Rubber Compounding

This protocol describes the mixing of rubber and various additives to create a homogeneous compound ready for vulcanization.

Materials:

-

Base elastomer (e.g., Natural Rubber SMR-20, Chlorobutyl Rubber)

-

This compound (e.g., Vultac® TB7)

-

Activators: Zinc Oxide (ZnO), Stearic Acid

-

Fillers (e.g., Carbon Black N330, Silica)

-

Processing Aids (e.g., Naphthenic Oil)

-

Other additives as required (e.g., antioxidants, antiozonants)

Equipment:

-

Two-roll mill or internal mixer (e.g., Banbury® mixer)

-

Analytical balance

Procedure:

-

Mastication: Soften the base elastomer by passing it through the nip of the two-roll mill or by mixing it in the internal mixer.

-

Incorporation of Additives:

-

Add the activators (zinc oxide and stearic acid) and allow them to disperse evenly into the rubber.

-

Gradually add the filler(s) in small portions, ensuring complete incorporation and dispersion after each addition.

-

Add the processing aids and any other additives.

-

-

Addition of Vulcanizing Agent: Add the this compound during the final stage of mixing, at a lower temperature to prevent premature vulcanization (scorching).

-

Homogenization: Continue mixing until a homogeneous compound is obtained.

-

Sheeting Out: Sheet the compounded rubber from the mill to a uniform thickness and allow it to cool to room temperature for at least 24 hours before proceeding with vulcanization and testing.

Protocol 2: Determination of Cure Characteristics

This protocol uses a Moving Die Rheometer (MDR) to evaluate the vulcanization characteristics of the rubber compound.

Equipment:

-

Moving Die Rheometer (MDR)

-

Press knife for sample preparation

Procedure:

-

Sample Preparation: Cut a sample of the uncured rubber compound of the appropriate weight for the MDR die.

-

MDR Testing:

-

Set the MDR to the desired vulcanization temperature (e.g., 160°C or 180°C).

-

Place the sample in the sealed test cavity.

-

Start the test, which subjects the sample to a small, oscillating rotational shear.

-

The instrument will record the torque as a function of time.

-

-

Data Analysis: From the resulting rheometer curve, determine the following parameters:

-

Minimum Torque (M_L_): An indicator of the viscosity of the unvulcanized compound.

-

Maximum Torque (M_H_): Related to the shear modulus and crosslink density of the fully vulcanized rubber.

-

Scorch Time (t_s1_ or t_s2_): The time to the onset of vulcanization.

-

Cure Time (t_90_ or t_c(90)_): The time to reach 90% of the maximum torque, representing the optimum cure time.

-

Protocol 3: Vulcanization and Physical Property Testing

This protocol describes the vulcanization of the rubber compound into test sheets and the subsequent evaluation of its physical properties.

Equipment:

-

Compression molding press with heated platens

-

Molds for test sheets

-

Tensile testing machine

-

Hardness tester (Shore A Durometer)

-

Tear strength tester

Procedure:

-

Vulcanization:

-

Place the uncured rubber compound into the mold.

-

Position the mold in the preheated compression press.

-

Apply pressure and heat for the predetermined cure time (t_90_) and temperature, as determined from the MDR results.

-

After the curing cycle, remove the mold from the press and allow it to cool before demolding the vulcanized rubber sheet.

-

-

Conditioning: Condition the vulcanized test specimens at a standard temperature and humidity for at least 24 hours before testing.

-

Physical Testing:

-

Tensile Properties: Use a universal testing machine to measure tensile strength, elongation at break, and modulus at a specified elongation (e.g., 300%) according to relevant standards (e.g., ASTM D412).

-

Hardness: Measure the indentation hardness of the vulcanizate using a Shore A durometer (e.g., according to ASTM D2240).

-

Tear Strength: Determine the resistance to tearing using a suitable test method (e.g., ASTM D624).

-